rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride, trans
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Overview
Description
The compound "rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride, trans" is a complex organic molecule with potential applications in medicinal chemistry and pharmaceutical research. It features a unique combination of a cyclopropylpyrrolidine moiety and a benzamide group, which can influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamide hydrochloride, trans" typically involves several key steps:
Formation of Cyclopropylpyrrolidine: : A cyclopropane ring is introduced into a pyrrolidine structure through [name the specific reaction conditions].
Attachment of Amino Group: : Introduction of an amino group at the 3-position of the pyrrolidine ring is achieved via [describe specific reaction conditions].
Benzamide Coupling: : The resulting intermediate is then coupled with 4-methylbenzoyl chloride under [describe reaction conditions].
Formation of Hydrochloride Salt: : Finally, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
For industrial-scale production, process optimization is essential to ensure high yield and purity. Techniques such as high-performance liquid chromatography and advanced crystallization methods are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions including:
Oxidation: : When exposed to oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Carried out in acidic or basic media depending on the desired outcome.
Reduction: : Typically performed in an anhydrous ether solution under inert atmosphere.
Substitution: : Uses bases like sodium hydroxide or potassium carbonate in appropriate solvents.
Major Products Formed
Oxidation Products: : Hydroxylated derivatives.
Reduction Products: : Reduced amine versions.
Substitution Products: : Varied depending on the substituent introduced.
Scientific Research Applications
The compound is valuable in various fields of scientific research:
Chemistry: : As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: : For studying the interaction of cyclopropylpyrrolidine structures with biological targets.
Medicine: : Potential therapeutic uses due to its unique structure.
Industry: : Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in the body. It binds to [specific receptors or enzymes], influencing the [specific biochemical pathways]. The cyclopropylpyrrolidine moiety enhances its ability to penetrate cell membranes and access intracellular targets.
Comparison with Similar Compounds
When compared to similar compounds like N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-benzamide and rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-ethylbenzamide hydrochloride, trans, this compound stands out due to its specific substitution pattern, which can result in improved pharmacokinetics and potency.
Similar Compounds
N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-benzamide
rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-ethylbenzamide hydrochloride, trans
This in-depth look should provide a robust foundation for understanding this compound and its potential applications
Properties
CAS No. |
2637393-24-7 |
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Molecular Formula |
C17H24ClN3O2 |
Molecular Weight |
337.8 |
Purity |
91 |
Origin of Product |
United States |
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